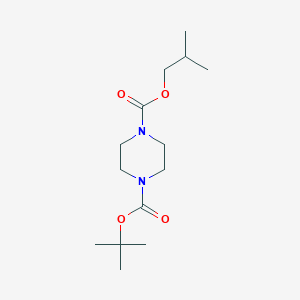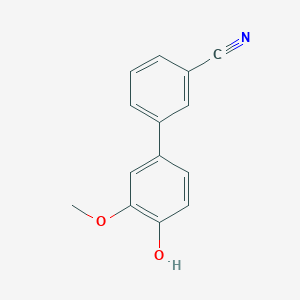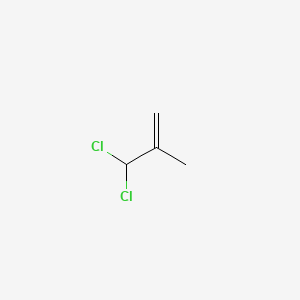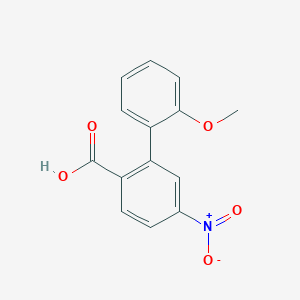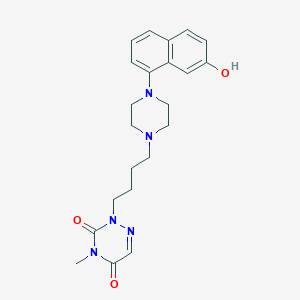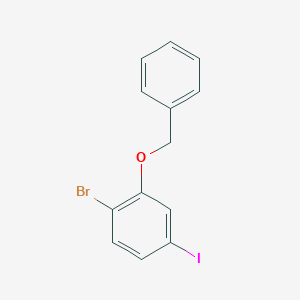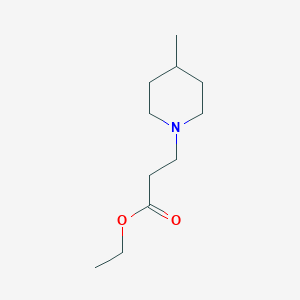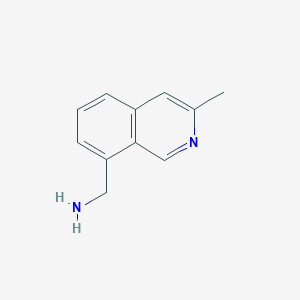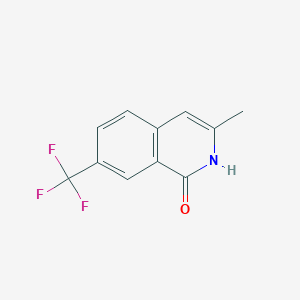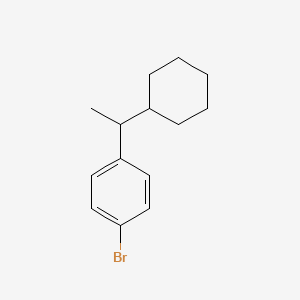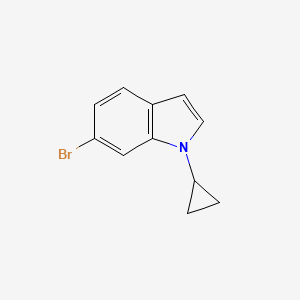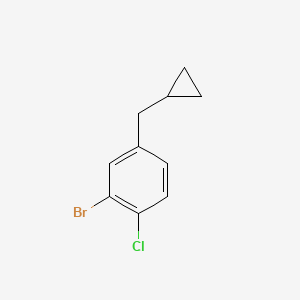
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C10H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene can be achieved through several methods. One common approach involves the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopropylmethyl group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The cyclopropylmethyl group can be introduced through various alkylation techniques, often using cyclopropylmethyl halides in the presence of a strong base.
化学反応の分析
Types of Reactions
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and various organometallic reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as leaving groups, facilitating various substitution and coupling reactions. The cyclopropylmethyl group can influence the compound’s reactivity and stability, affecting its interaction with other molecules.
類似化合物との比較
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Another polyhalo substituted benzene with different substituents.
2-Bromo-4-chloro-1-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a cyclopropylmethyl group.
1-Bromo-4-chlorobutane: A different structure but shares the bromine and chlorine substituents.
Uniqueness
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such substituents on chemical reactivity and stability.
特性
IUPAC Name |
2-bromo-1-chloro-4-(cyclopropylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLSFLXGRIUZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
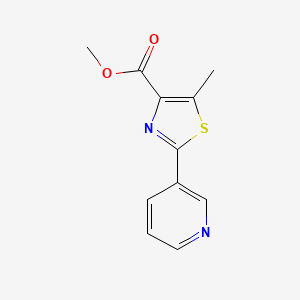
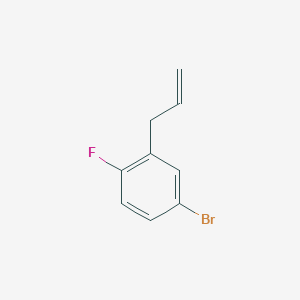
![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)
